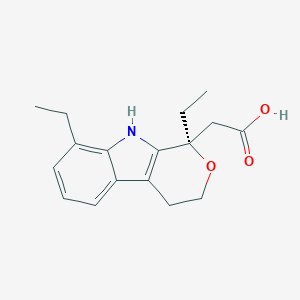
(R)-Etodolac
Overview
Description
®-Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily for its analgesic and anti-inflammatory properties. It is a chiral molecule, meaning it has two enantiomers, ®- and (S)-Etodolac, with the ®-enantiomer being the active form. This compound is commonly prescribed for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Etodolac typically involves the resolution of racemic Etodolac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method includes the use of chiral chromatography to separate the enantiomers. Another approach involves asymmetric synthesis using chiral auxiliaries or catalysts to favor the formation of the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Etodolac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: ®-Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ®-Etodolac into its reduced forms, often involving the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
®-Etodolac has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.
Biology: Research on ®-Etodolac includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is extensively studied for its anti-inflammatory and analgesic properties, with ongoing research into its mechanisms of action and potential new therapeutic uses.
Industry: ®-Etodolac is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
®-Etodolac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Etodolac reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, with a higher selectivity for COX-2, which is associated with inflammatory processes.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer duration of action compared to ®-Etodolac.
Diclofenac: Known for its potent anti-inflammatory effects, often used in the treatment of arthritis.
Uniqueness: ®-Etodolac is unique in its chiral nature, with the ®-enantiomer being the active form. This specificity allows for targeted therapeutic effects with potentially fewer side effects compared to non-chiral NSAIDs. Additionally, its higher selectivity for COX-2 makes it a valuable option for reducing inflammation with a lower risk of gastrointestinal side effects commonly associated with COX-1 inhibition.
Properties
IUPAC Name |
2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233938 | |
| Record name | (-)-Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87226-41-3 | |
| Record name | (-)-Etodolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87226-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Etodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETODOLAC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of R-etodolac in cancer cells?
A1: While the exact mechanism is still under investigation, research suggests that R-etodolac primarily exerts its anti-cancer effects through the inhibition of the Wnt/β-catenin signaling pathway. [, , ] This pathway plays a crucial role in cell proliferation, differentiation, and oncogenesis.
Q2: How does R-etodolac inhibit the Wnt/β-catenin signaling pathway?
A2: R-etodolac has been shown to bind to retinoid X receptor alpha (RXRα) and inhibit its transcriptional activity, leading to the degradation of RXRα through a ubiquitin and proteasome-dependent pathway. [] This downregulation of RXRα subsequently disrupts the Wnt/β-catenin pathway, ultimately inhibiting tumor cell growth and survival.
Q3: What are the downstream effects of R-etodolac's inhibition of the Wnt/β-catenin pathway?
A3: Inhibiting the Wnt/β-catenin pathway with R-etodolac triggers a cascade of downstream effects, including:
- Induction of apoptosis: R-etodolac promotes apoptosis (programmed cell death) in cancer cells. [, , , , ] This effect is mediated by the activation of caspase enzymes, downregulation of anti-apoptotic proteins like Bcl-2, cIAP-1, and survivin, and disruption of the mitochondrial membrane potential.
- Cell cycle arrest: By targeting the Wnt/β-catenin pathway, R-etodolac can disrupt the cell cycle, ultimately inhibiting uncontrolled cancer cell proliferation. []
- Inhibition of cell adhesion: R-etodolac has been shown to suppress the expression of adhesion molecules like VLA-4, LFA-1, CXCX4, and CD44, leading to the inhibition of myeloma cell adhesion to bone marrow stromal cells (BMSCs). [] This finding suggests potential applications in preventing cancer cell metastasis and overcoming drug resistance associated with the bone marrow microenvironment.
Q4: What is the molecular formula and weight of R-etodolac?
A4: The molecular formula of R-etodolac is C17H21NO3, and its molecular weight is 287.35 g/mol.
Q5: How does the structure of R-etodolac contribute to its activity and potency?
A5: While R-etodolac shares a similar structure with its S-enantiomer, it lacks COX inhibitory activity due to its stereochemistry. This difference highlights the importance of chirality in drug activity.
Q6: Have any structural analogs of R-etodolac been developed?
A6: Yes, novel indole-pyran structural analogs of R-etodolac, such as SDX-308 (CEP-18082) and SDX-309, have shown significantly increased potency compared to R-etodolac in preclinical studies. [, ] These analogs exhibited similar mechanisms of action, targeting the Wnt/β-catenin pathway and inducing apoptosis in various cancer cell lines.
Q7: What structural modifications in the analogs contribute to their increased potency?
A7: While the exact structural modifications remain undisclosed in some studies, they are likely related to alterations in the indole-pyran scaffold, which could enhance binding affinity to RXRα or other targets within the Wnt/β-catenin pathway. []
Q8: What types of cancer have shown sensitivity to R-etodolac in preclinical studies?
A8: R-etodolac has demonstrated preclinical efficacy against various hematological malignancies and solid tumors, including:
- Chronic lymphocytic leukemia (CLL): R-etodolac induces apoptosis in CLL cells, even in those resistant to conventional purine nucleoside analogs. [, , , ]
- Multiple myeloma (MM): R-etodolac shows potent cytotoxicity against both drug-sensitive and drug-resistant MM cell lines, as well as in primary MM cells from patients. [, , , ] Importantly, it synergizes with dexamethasone, potentially overcoming glucocorticoid resistance in MM.
- Prostate cancer: R-etodolac inhibited tumor development and metastasis in the transgenic mouse adenocarcinoma of the prostate (TRAMP) model. []
- Colon cancer: In a murine model of colitis-associated colon cancer, R-etodolac suppressed tumorigenesis without exacerbating colitis. [] This effect was linked to the upregulation of E-cadherin, a protein involved in cell adhesion.
- Hepatocellular carcinoma (HCC): R-etodolac, in combination with S-etodolac, demonstrated a suppressive effect on spontaneous HCC development in a mouse model. []
Q9: Has R-etodolac shown efficacy in overcoming drug resistance?
A9: Yes, R-etodolac has demonstrated the ability to overcome drug resistance in several preclinical models:
- Dexamethasone resistance in MM: R-etodolac enhances dexamethasone-induced apoptosis in dexamethasone-resistant MM cell lines and patient samples. [, ]
- Purine nucleoside analog resistance in CLL: R-etodolac exhibits cytotoxicity in CLL cells resistant to conventional purine nucleoside analogs like fludarabine and cladribine. []
- Bone marrow microenvironment-mediated resistance: R-etodolac inhibits the viability of MM cells even when they are adherent to BMSCs, a known mechanism of drug resistance. []
Q10: Are there any ongoing clinical trials evaluating R-etodolac as an anti-cancer agent?
A10: Yes, R-etodolac has been evaluated in Phase II clinical trials for refractory B-cell CLL, both as a single agent and in combination with chlorambucil. [, , ] While results from these trials are pending, the preclinical data suggests a potential for clinical benefit.
Q11: What is the safety profile of R-etodolac compared to its S-enantiomer and other NSAIDs?
A11: R-etodolac lacks COX inhibitory activity, which contributes to its favorable gastrointestinal safety profile compared to traditional NSAIDs and its S-enantiomer. [, , , ] Preclinical studies in mice have shown that R-etodolac does not cause gastrointestinal damage, even at high doses. [, ] Furthermore, R-etodolac displayed no significant toxicity in normal mice after four weeks of administration at doses up to 240 mg/kg/day. []
Q12: Have any drug delivery or targeting strategies been explored for R-etodolac?
A12: While specific drug delivery systems for R-etodolac have not been extensively studied, its preferential uptake in synovial fluid compared to plasma suggests its potential for targeted delivery to arthritic joints. [] Further research is needed to explore targeted drug delivery approaches that could enhance R-etodolac's efficacy and minimize potential off-target effects.
Q13: What analytical methods are used to characterize and quantify R-etodolac?
A13: Several analytical techniques have been employed to study R-etodolac, including:
- High-performance liquid chromatography (HPLC): This method, often coupled with mass spectrometry, allows for the separation and quantification of R-etodolac enantiomers in biological samples like plasma and synovial fluid. [, ]
- Chiral chromatography: Techniques like chiral-AGP columns are used in HPLC to separate and quantify R- and S-etodolac enantiomers, enabling the study of their stereoselective pharmacokinetics and pharmacodynamics. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
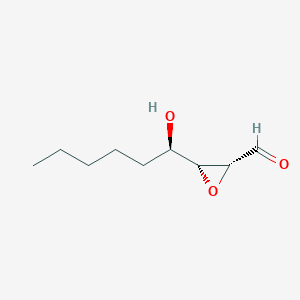
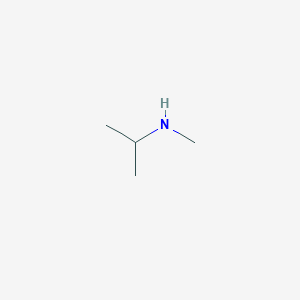
![[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B134642.png)
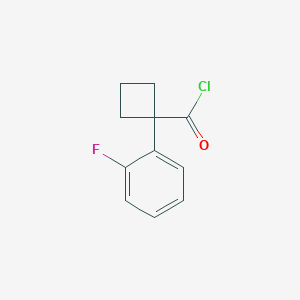
![Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B134646.png)
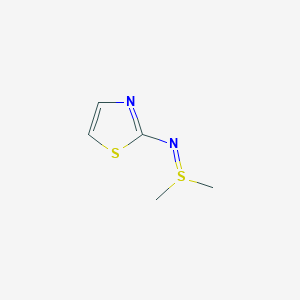

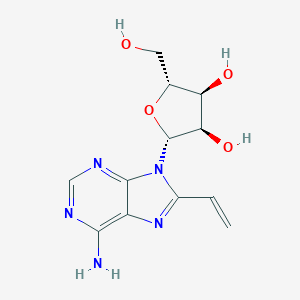
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
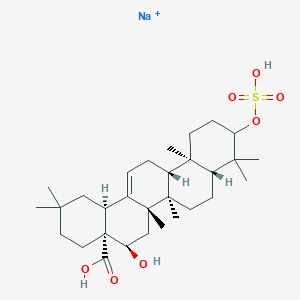
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B134669.png)
